3-fluoro-N-isobutylbenzenesulfonamide
Description
3-Fluoro-N-isobutylbenzenesulfonamide is a fluorinated aromatic sulfonamide characterized by a benzene ring substituted with a fluorine atom at the para-position relative to the sulfonamide group and an isobutyl group attached to the nitrogen.
Properties
Molecular Formula |
C10H14FNO2S |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-fluoro-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H14FNO2S/c1-8(2)7-12-15(13,14)10-5-3-4-9(11)6-10/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
YDJSVKFCHWOUBQ-UHFFFAOYSA-N |
SMILES |
CC(C)CNS(=O)(=O)C1=CC=CC(=C1)F |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=CC(=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Sulfonamides
Electronic and Steric Effects
- This compound : The electron-withdrawing fluorine at position 3 increases the acidity of the sulfonamide proton (pKa ~10–11), a critical feature for interactions with enzymatic active sites. The isobutyl group provides moderate steric bulk, balancing lipophilicity and solubility .
- The dibenzooxazepin substituent adds significant rigidity and steric hindrance, which may restrict conformational flexibility but improve selectivity for specific receptors.
- Piperazine-containing derivative : The 4-methoxyphenylpiperazine moiety introduces a basic nitrogen and aromatic methoxy group, enhancing solubility in polar solvents (e.g., water or DMSO) when protonated. The extended π-system may facilitate interactions with hydrophobic enzyme pockets.
Pharmacokinetic Implications
- Lipophilicity : The isobutyl group in the target compound (logP ~2.5, estimated) offers higher lipophilicity than the polar piperazine derivative (~logP 1.8) but lower than the dibenzooxazepin analog (~logP 4.2), affecting blood-brain barrier penetration and metabolic clearance .
- Metabolic Stability : Bulky substituents (e.g., dibenzooxazepin in ) may reduce oxidative metabolism by cytochrome P450 enzymes, whereas the piperazine group in could undergo N-dealkylation or hydroxylation.
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